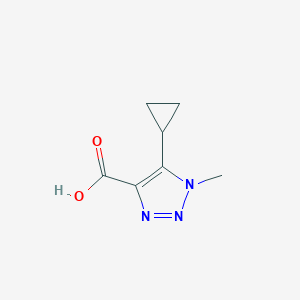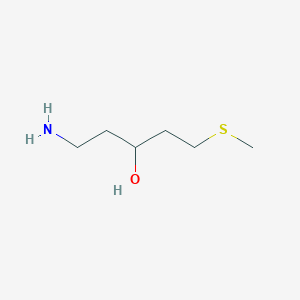
1-Amino-5-(methylsulfanyl)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-(methylsulfanyl)pentan-3-ol is an organic compound with the molecular formula C6H15NOS It is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-(methylsulfanyl)pentan-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 5-bromo-1-pentanol.
Substitution Reaction: The bromo group is substituted with a methylsulfanyl group using a nucleophilic substitution reaction with sodium methylthiolate.
Amination: The resulting 5-(methylsulfanyl)pentan-1-ol undergoes amination to introduce the amino group at the 1-position. This can be achieved using reagents like ammonia or an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-(methylsulfanyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as reducing the amino group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methylthiolate, ammonia, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-5-(methylsulfanyl)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-5-(methylsulfanyl)pentan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-5-(methylthio)pentan-3-ol: Similar structure but with a thioether group instead of a sulfanyl group.
1-Amino-5-(ethylsulfanyl)pentan-3-ol: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
1-Amino-5-(methylsulfanyl)hexan-3-ol: Similar structure but with a hexane backbone instead of a pentane backbone.
Uniqueness
1-Amino-5-(methylsulfanyl)pentan-3-ol is unique due to the specific combination of functional groups and the pentane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H15NOS |
|---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
1-amino-5-methylsulfanylpentan-3-ol |
InChI |
InChI=1S/C6H15NOS/c1-9-5-3-6(8)2-4-7/h6,8H,2-5,7H2,1H3 |
InChI Key |
IHCJFQDPIMJAJI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


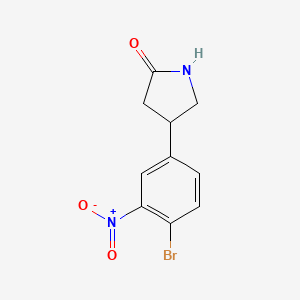
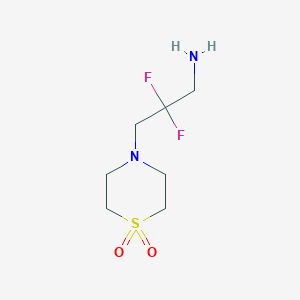
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
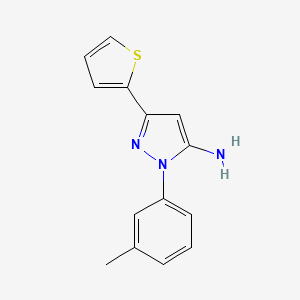
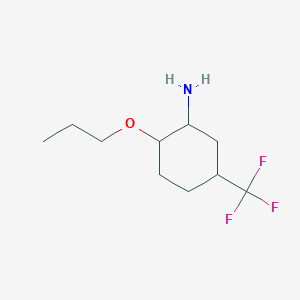
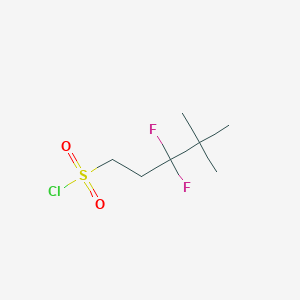
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
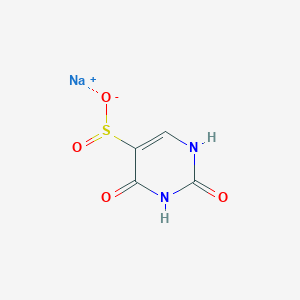
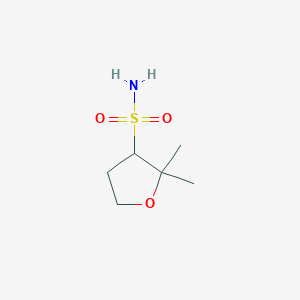
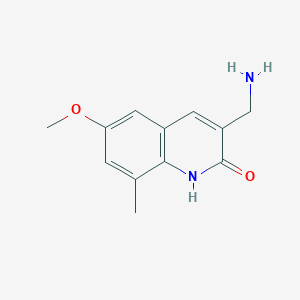
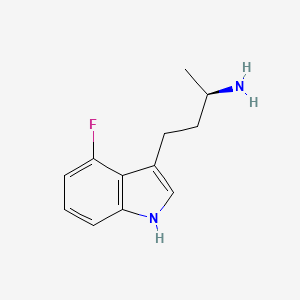
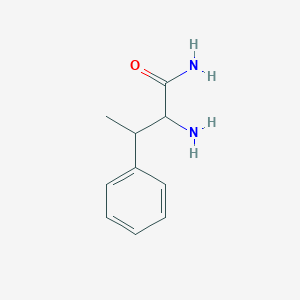
![1-[2-(2-bromophenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13179622.png)
